molecular formula C16H14ClNO4 B5087662 3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No. B5087662
M. Wt: 319.74 g/mol
InChI Key: PJZAVYMQTBQPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including our compound of interest, can involve strategies such as C-H functionalization and annulation reactions. A notable method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to the formation of benzofuran scaffolds. This process is characterized by the simultaneous construction of the benzofuran motif containing a C2 quaternary center and a C3 carbonyl group, with the oxygen atom of the carbonyl group originating from molecular oxygen (Yuan et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of benzofuran derivatives reveals critical insights into their geometric and electronic configurations. For instance, crystallographic analysis of similar compounds shows that the chlorophenyl ring tends to form dihedral angles with the benzofuran fragment, influencing the compound's overall molecular geometry and potential intermolecular interactions, such as C-H⋯O and π-π interactions (Choi et al., 2012).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions that modify their structure and enhance their utility. These reactions include annulation processes that integrate additional functional groups or transform the core benzofuran structure. For example, Rhodium(iii)-catalyzed cascade [3 + 2] annulation of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids can produce benzofuran-2(3H)-ones, demonstrating the versatility and reactivity of these compounds (Pan et al., 2019).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Detailed crystallographic studies provide insights into the intermolecular interactions that define the solid-state arrangement of these compounds, influencing their physical properties and stability (Choi et al., 2010).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including reactivity, stability, and radical scavenging activity, are essential for their functional applications. Studies on novel benzofuran compounds have shown significant radical scavenging potency, highlighting their potential as antioxidants. These activities are often assessed through various assays, providing a comprehensive evaluation of the compound's chemical behavior and potential biological applications (Then et al., 2017).

properties

IUPAC Name

3-(3-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZAVYMQTBQPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.